1-(6-bromo-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide
Description
1-(6-bromo-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide is a synthetic small molecule characterized by a pyrrolidinecarboxamide core substituted with a 6-bromoindazole moiety at the 1-position and a 2-(2-furyl)ethyl group at the amide nitrogen. This compound shares structural motifs with kinase inhibitors and cannabinoid receptor modulators, though its specific biological targets remain uncharacterized in the available literature.
Properties
Molecular Formula |
C18H17BrN4O3 |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
1-(6-bromo-1H-indazol-3-yl)-N-[2-(furan-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17BrN4O3/c19-12-3-4-14-15(9-12)21-22-17(14)23-10-11(8-16(23)24)18(25)20-6-5-13-2-1-7-26-13/h1-4,7,9,11H,5-6,8,10H2,(H,20,25)(H,21,22) |
InChI Key |
DJDSQXMGQSQUQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=C2C=CC(=C3)Br)C(=O)NCCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-bromo-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized by reacting 6-bromoindazole with appropriate reagents under controlled conditions.
Attachment of the Furan Moiety: The furan ring is introduced through a coupling reaction with a furan-containing reagent.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions involving suitable precursors.
Final Coupling: The final step involves coupling the indazole-furan intermediate with the pyrrolidine derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced catalysts, and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(6-bromo-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.
Scientific Research Applications
1-(6-bromo-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-bromo-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The furan and pyrrolidine rings contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
N-(4-Fluorophenyl)-1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide
- Core : Pyrrolidinecarboxamide.
- Substituents :
- 1-position: 2-Furylmethyl (vs. 6-bromoindazol-3-yl in the target).
- Amide nitrogen: 4-Fluorophenyl (vs. 2-(2-furyl)ethyl).
1-(1H-Indazol-3-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide
- Core : Pyrrolidinecarboxamide.
- Substituents :
- 1-position: Unsubstituted indazol-3-yl (vs. 6-bromoindazol-3-yl).
- Amide nitrogen: Phenyl (vs. 2-(2-furyl)ethyl).
- Key Differences: The lack of bromine at the indazole 6-position may reduce halogen bonding interactions.
Functional Group Variations
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Core : Pyrrolidinecarboxamide.
- Substituents :
- 1-position: Benzodioxin (vs. bromoindazole).
- Amide nitrogen: Thiazolyl (vs. furyl ethyl).
- Key Differences : The benzodioxin group introduces electron-rich oxygen atoms, while the thiazole ring may enhance metal coordination or hydrogen bonding. This compound’s polarizability differs significantly from the target’s bromoindazole-furan system .
1-(3-Methoxyphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide
- Core : Pyrrolidinecarboxamide.
- Substituents :
- 1-position: Methoxyphenyl (vs. bromoindazole).
- Amide nitrogen: Naphthyl (vs. furyl ethyl).
- Key Differences : The methoxy group increases electron density, while the naphthyl group provides extended aromaticity, likely enhancing lipophilicity compared to the target’s furyl ethyl substituent .
Structural and Functional Analysis Table
Biological Activity
1-(6-bromo-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide, identified by its CAS number 1435977-70-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
| Property | Value |
|---|---|
| Molecular Formula | C18H17BrN4O3 |
| Molecular Weight | 417.3 g/mol |
| Structure | Structure |
Research indicates that the compound may exert its biological effects through multiple pathways:
- Indoleamine 2,3-dioxygenase (IDO1) Inhibition : IDO1 is an enzyme involved in tryptophan metabolism, and its inhibition has been linked to enhanced anti-tumor immunity. Compounds structurally related to indazole derivatives have shown promising IDO1 inhibitory activity, suggesting that 1-(6-bromo-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide could share similar properties .
- Apoptosis Induction : Preliminary studies suggest that related compounds can induce apoptosis in cancer cells by activating specific signaling pathways such as the ERK pathway in MAPK signaling. This indicates a potential for use in cancer therapies .
- Cell Mobility and Migration Inhibition : Some derivatives have been shown to reduce cell mobility, which is crucial in cancer metastasis. This effect is often mediated by downregulating matrix metalloproteinases (MMPs), particularly MMP9, which is involved in extracellular matrix degradation .
Biological Activity and Case Studies
Anticancer Activity : Several studies have evaluated the anticancer properties of indazole derivatives, including those structurally similar to the compound . For instance:
- Hypopharyngeal Carcinoma : A study demonstrated that certain indazole derivatives significantly suppressed IDO1 expression and induced apoptosis in hypopharyngeal carcinoma cells (FaDu), indicating a potential application for the compound in treating this type of cancer .
- Breast Cancer Cells : In vitro assays on breast cancer cell lines (e.g., MCF7) showed that these compounds could inhibit cell proliferation and induce apoptosis, further supporting their potential as anticancer agents.
Summary of Findings
The biological activity of 1-(6-bromo-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide appears promising based on existing studies on related compounds. Key findings include:
- Potential as an IDO1 Inhibitor : May enhance anti-tumor immunity and re-sensitize tumors to immune responses.
- Induction of Apoptosis : Could serve as a therapeutic agent against various cancers by promoting programmed cell death.
- Inhibition of Cancer Cell Migration : May prevent metastasis by targeting MMPs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
